2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the empirical formula C8H8ClN . It is a solid substance . This compound is an important intermediate of the fourth-generation antibiotics cefpirome .
Synthesis Analysis
The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been achieved from cyclopentanone and benzylamine via nucleophilic addition, acetylization, and Vilsmeier cyclization .Molecular Structure Analysis
The molecular structure of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine can be represented by the SMILES stringClC1=NC2=C (C=C1)CCC2
. The InChI representation is 1S/C8H8ClN/c9-8-5-4-6-2-1-3-7 (6)10-8/h4-5H,1-3H2
. Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of the antibiotic cefpirome .Physical And Chemical Properties Analysis
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has a molecular weight of 153.61 g/mol . It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a solid .Scientific Research Applications
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- Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reagent in organic synthesis .
- Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
- Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
-
- Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used in the multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Method of Application : The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
- Results : The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .
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- Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used in the design of new heterocyclic compounds of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) through cyclocondensation reaction .
- Method of Application : The cyclocondensation reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .
- Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
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- Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
- Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
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- Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
- Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
- Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
-
- Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
- Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
-
- Application : 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
- Method of Application : The specific method of application can vary depending on the reaction being performed. In general, it would be used in stoichiometric amounts relative to the other reactants in the reaction .
- Results : The outcomes of the reactions would depend on the specific reaction conditions and the other reactants used .
-
- Application : Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
- Method of Application : The oxidation was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
- Results : The results of the reaction would depend on the specific reaction conditions and the other reactants used .
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMLTRUXYZHCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566941 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
CAS RN |
117890-55-8 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5H,6H,7H-cyclopenta[b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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